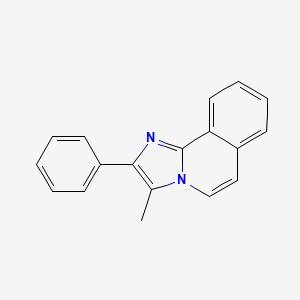

3-Methyl-2-phenylimidazo(2,1-a)isoquinoline

Description

Significance of the Imidazo[2,1-a]isoquinoline (B1217647) Core in Organic Synthesis and Medicinal Chemistry Research

The imidazo[2,1-a]isoquinoline skeleton is recognized as a "privileged scaffold" in medicinal chemistry due to its structural diversity and therapeutic importance. nih.govrsc.org Its derivatives have been investigated for a wide range of biological activities, establishing this core as a valuable template in drug discovery. rsc.org The fusion of the imidazole (B134444) and isoquinoline (B145761) rings results in a planar and rigid aromatic system that can effectively interact with various biological macromolecules.

Research has demonstrated that compounds containing this core exhibit significant pharmacological potential. For instance, various derivatives have been studied for their anticancer activities. researchgate.net Some have shown cytotoxic effects against several tumor cell lines. researchgate.netrsc.org The broader class of isoquinoline-fused benzimidazoles, which shares structural similarities, has been explored for the inhibition of enzymes like topoisomerase I and cyclic AMP-dependent protein kinase (PKA). researchgate.netnih.gov

The significance of the imidazo[2,1-a]isoquinoline core also extends to organic synthesis. The development of efficient methods to construct this framework is an active area of research. rsc.orgresearchgate.net Synthetic chemists have devised numerous strategies, including domino reactions, multicomponent cascade cyclizations, and metal-catalyzed annulations, to access these complex molecules. nih.govrsc.org This synthetic versatility allows for the creation of large libraries of derivatives with diverse substituents, which is crucial for structure-activity relationship (SAR) studies in drug development.

Table 1: Reported Biological Activities of Imidazo[2,1-a]isoquinoline and Related Scaffolds

| Scaffold Type | Reported Biological Activity | Reference |

|---|---|---|

| Imidazo[2,1-a]isoquinoline Derivatives | Antiviral (against HSV-1F and HSV-2G) | researchgate.net |

| 5-Aryl-2,3-dihydroimidazo[2,1-a]isoquinolines | Platelet Activating Factor (PAF) receptor antagonists, Antitumor | researchgate.net |

| Benzimidazo[2,1-a]isoquinolines | Anticancer, Topoisomerase I inhibitors, PKA catalytic subunit inhibitors | researchgate.netnih.gov |

Historical Context and Evolution of Research on Imidazo[2,1-a]isoquinoline Derivatives

Interest in isoquinoline-based heterocycles has a long history, stemming from their presence in numerous naturally occurring alkaloids. nih.gov Research into fused systems like imidazo[2,1-a]isoquinoline gained momentum as synthetic methodologies became more advanced. Early synthetic routes often required harsh conditions and multiple steps.

A significant evolution in the synthesis of related fused isoquinolines was the development of one-pot and multicomponent reactions. These approaches offer improved efficiency, reduced waste, and the ability to generate molecular complexity in a single step. For instance, Liu and co-workers reported a one-step domino approach for synthesizing the imidazo[2,1-a]isoquinoline core involving a Sonogashira coupling followed by intramolecular N-H addition. nih.gov Similarly, Wang et al. developed a multicomponent cascade cyclization to produce selenated and sulfenylated imidazo[2,1-a]isoquinoline scaffolds. nih.gov

More recently, research has focused on developing even more efficient, cost-effective, and environmentally friendly synthetic protocols. nih.gov This includes the use of various metal catalysts (such as palladium, copper, and rhodium) to facilitate bond formation and cyclization. nih.govnih.govrsc.org For example, a rhodium-catalyzed [4+2] annulation of 2-arylimidazoles with α-diazoketoesters has been reported as an efficient strategy for synthesizing a variety of imidazo[2,1-a]isoquinolines. rsc.org The continuous development of novel synthetic strategies underscores the sustained interest in this heterocyclic system and its potential for discovering new therapeutic agents. researchgate.net

Table 2: Evolution of Synthetic Methodologies for Imidazo[2,1-a]isoquinolines and Related Structures

| Year/Period | Synthetic Advancement | Description | Reference |

|---|---|---|---|

| 1996 | Comprehensive Synthetic Route | Sun and LaVoie provided one of the earliest comprehensive synthetic routes to the related benzimidazo[2,1-a]isoquinolines. | nih.gov |

| Early 2000s - 2010s | One-Pot and Domino Reactions | Development of domino and one-pot procedures, such as the Sonogashira coupling/cyclization cascade, for efficient core synthesis. | nih.gov |

| 2016-2021 | Refined Protocols | Researchers developed and refined a variety of alternative synthetic protocols, often focusing on metal-catalyzed methods. | nih.gov |

| Recent Years | Diversity-Oriented Synthesis | Use of advanced catalytic systems (e.g., Cp*RhIII) for the controlled and diverse synthesis of substituted imidazo[2,1-a]isoquinolines. | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-phenylimidazo[2,1-a]isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c1-13-17(15-8-3-2-4-9-15)19-18-16-10-6-5-7-14(16)11-12-20(13)18/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSVMMHTRNMWNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2N1C=CC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61001-08-9 | |

| Record name | 3-Methyl-2-phenylimidazo(2,1-a)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061001089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-2-PHENYLIMIDAZO(2,1-A)ISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2DU95ZMH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Post Synthetic Modifications of 3 Methyl 2 Phenylimidazo 2,1 a Isoquinoline Derivatives

Functionalization of the Imidazo[2,1-a]isoquinoline (B1217647) Skeleton

The fused heterocyclic system offers several positions for the introduction of new functional groups. The electron distribution within the aromatic rings dictates the susceptibility of each position to electrophilic or nucleophilic attack.

The numbering of the imidazo[2,1-a]isoquinoline skeleton is crucial for discussing the regioselectivity of functionalization. Research has demonstrated that various positions on the core can be substituted, with the 5- and 6-positions being particularly well-explored.

Rhodium(III)-catalyzed [4+2] annulation of 2-arylimidazoles with α-diazoketoesters provides a powerful method for constructing the imidazo[2,1-a]isoquinoline skeleton with precise control over substitution at the 5- and 6-positions. rsc.org The choice of the ester group on the diazo compound can direct the reaction towards different outcomes, including retro-Claisen or decarboxylation products, thus offering a range of functionalities at these sites. rsc.org

Furthermore, multicomponent reactions have been employed to introduce diverse functionalities. For instance, selenated and sulfenylated imidazo[2,1-a]isoquinoline scaffolds have been synthesized through a cascade cyclization reaction involving isoquinolin-1-amine, an acetophenone (B1666503), and subsequently 1,2-diphenyldiselane or sodium arylsulfinates. nih.gov Other methods have been developed for the specific introduction of iodo, amino, and carbonyl groups at the 5- and 6-positions of the related benzimidazo[2,1-a]isoquinoline (B1203507) core, suggesting similar transformations are feasible on the imidazo[2,1-a]isoquinoline skeleton. nih.gov

Below is a table summarizing selected functionalization reactions on the imidazo[2,1-a]isoquinoline core.

Table 1: Examples of Functionalization of the Imidazo[2,1-a]isoquinoline Skeleton| Position(s) | Reagents/Catalyst | Type of Reaction | Introduced Substituent(s) | Ref. |

|---|---|---|---|---|

| 5- and 6- | 2-Arylimidazoles, α-diazoketoesters, [Cp*RhCl₂]₂ | [4+2] Annulation | Carbonyl, Ester, Aryl | rsc.org |

| Unspecified | Isoquinolin-1-amine, Acetophenone, 1,2-diphenyldiselane | Multicomponent Cascade | Selenyl | nih.gov |

| Unspecified | Isoquinolin-1-amine, Acetophenone, Sodium arylsulfinates | Multicomponent Cascade | Sulfenyl | nih.gov |

| 5- | o-Cyanobenzaldehydes, o-Phenylenediamines, α-Bromoacetate | One-Pot, Three-Component | Amino, Carbonyl | nih.gov |

| 6- | o-Cyanobenzaldehydes, o-Phenylenediamines, α-Bromoacetophenone | One-Pot, Three-Component | Carbonyl | nih.gov |

Direct post-synthetic modification of the existing C2-phenyl and C3-methyl groups on the 3-methyl-2-phenylimidazo[2,1-a]isoquinoline core is less documented than the functionalization of the heterocyclic skeleton itself. However, reactivity can be inferred from analogous systems.

The C3-methyl group, being attached to an electron-rich heterocyclic system, could potentially undergo reactions such as oxidation, halogenation, or condensation. In related nitrogen heterocycles like 2-methylquinolines, the methyl group exhibits enhanced acidity and can be functionalized through C(sp³)–H bond activation, allowing for the formation of new C-C bonds. nih.gov For example, a facile functionalization and tandem cyclization can occur between 2-methylquinolines and 2-styrylanilines without the need for a transition metal. nih.gov Similarly, C3-methylation of imidazo[1,2-a]pyridines has been achieved using DMSO as both solvent and methyl source, catalyzed by a copper-based metal-organic framework (MOF), proceeding via C(sp²)-H activation. nih.gov

The C2-phenyl group can be expected to undergo typical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The regioselectivity of these substitutions would be influenced by the electronic effect of the imidazo[2,1-a]isoquinoline core, which acts as a substituent on the phenyl ring. In studies on 2-phenyl imidazo[1,2-a]pyridines, it has been shown that the phenyl ring can be substituted with both electron-donating and electron-withdrawing groups, which then influences subsequent reactions like C3-alkylation. mdpi.comnih.gov

Regioselectivity and Stereoselectivity in Derivatization Reactionsnih.govresearchgate.netresearchgate.net

Regioselectivity is a critical aspect of the synthesis and functionalization of imidazo[2,1-a]isoquinolines. During the synthesis of the core structure, the choice of reagents and catalysts can direct the cyclization process to yield specific isomers. For example, in the reaction of substituted phenacyl bromides with isoquinoline (B145761) to form the quaternary salt, subsequent cyclization with ammonium (B1175870) acetate (B1210297) can be directed regioselectively. The use of Cu(II)O as an additive promotes cyclization at the more electrophilic C1-position of the isoquinolinium salt, leading exclusively to the 2-arylimidazo[2,1-a]isoquinoline product and avoiding the formation of the 5,10-dihydro-2-phenylimidazo[1,2-b]isoquinoline isomer that results from attack at the C3-position. researchgate.net

The electronic nature of substituents on the starting materials can also govern regioselectivity. In the synthesis of related benzimidazo[2,1-a]isoquinolines, the presence of an electron-donating methoxy (B1213986) group on a phenylenediamine reactant was found to contribute to the observed regioselectivity of the final product. nih.gov

Stereoselectivity becomes important when chiral centers are introduced. While post-synthetic modifications creating stereocenters on the aromatic core are not common, the synthesis of derivatives with chiral centers has been reported. A mild, direct synthesis of chiral imidazo[2,1-a]isoquinolin-3-one derivatives from dihydroisoquinolines and N-substituted amino acids has been developed, achieving low to excellent diastereoselectivities (dr values). researchgate.net This highlights the potential for creating stereochemically complex molecules based on this scaffold.

Reactivity of the Nitrogen Atoms within the Fused Ring System

The imidazo[2,1-a]isoquinoline system contains two nitrogen atoms with distinct electronic environments. The nitrogen atom at the 4-position is a bridgehead atom and is part of the fused imidazole (B134444) ring, while the nitrogen at the 7-position is part of the isoquinoline moiety, though its lone pair is delocalized within the aromatic system.

The non-bridgehead nitrogen atom of the imidazole ring is generally the most basic site in related fused imidazole heterocycles. This nitrogen possesses a lone pair of electrons that makes it nucleophilic and basic. Consequently, it is susceptible to protonation by acids to form salts. It can also act as a nucleophile in alkylation and acylation reactions, leading to the formation of quaternary imidazo[2,1-a]isoquinolinium salts. researchgate.net These reactions effectively introduce a positive charge into the heterocyclic system, which significantly alters its electronic properties and potential for further reactions. The formation of fluorescent isoquinolinium salts through such reactions is a notable application. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Imidazo 2,1 a Isoquinoline Derivatives

Influence of Substituents on Biological Activity Profiles

The biological activity of imidazo[2,1-a]isoquinoline (B1217647) derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. Research into this class of compounds and related fused heterocyclic systems has demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity.

Substituents on the phenyl ring at the 2-position of the imidazo[2,1-a]isoquinoline core play a crucial role in modulating biological activity. For instance, in related isoquinoline (B145761) derivatives, the introduction of electron-donating or electron-withdrawing groups on this pendant phenyl ring has been shown to impact their anticancer efficacy. Studies on similar heterocyclic systems have revealed that the presence of methoxy (B1213986) (OCH₃) or halogen (e.g., Cl, F) groups can alter the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets.

The following table summarizes the observed influence of different substituents on the biological activity of imidazo[2,1-a]isoquinoline and analogous heterocyclic compounds, drawing from a range of studies.

| Substituent Group | Position | Observed Effect on Biological Activity | Example Compound Class |

|---|---|---|---|

| Electron-donating groups (e.g., -OCH₃, -CH₃) | Phenyl ring at C-2 | Can enhance anticancer activity in some contexts. | Imidazo[1,2-c]quinazolines |

| Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) | Phenyl ring at C-2 | Often leads to increased potency. | Imidazo[1,2-a]pyridines |

| Hydroxyl group (-OH) | Isoquinoline ring | May improve solubility and introduce new hydrogen bonding interactions. | Pyrrolo[2,1-a]isoquinolines |

| Amino group (-NH₂) | Isoquinoline ring | Can serve as a handle for further derivatization and may enhance target binding. | 3-Arylisoquinolines |

Impact of Methyl and Phenyl Group Positions on Biological Outcomes

The specific placement of the methyl and phenyl groups at the 3- and 2-positions, respectively, in 3-Methyl-2-phenylimidazo(2,1-a)isoquinoline is a key determinant of its biological profile. The phenyl group at C-2 is a common feature in many biologically active imidazo-fused heterocycles and is often essential for activity. This aromatic ring can engage in various non-covalent interactions with biological targets, such as pi-pi stacking and hydrophobic interactions. The orientation and electronic nature of this phenyl ring, as influenced by its substituents, can fine-tune the binding affinity and selectivity of the compound.

Analysis of Fused Ring Systems and Their Contribution to Activity

The rigid, planar structure of the fused imidazo[2,1-a]isoquinoline ring system is a fundamental contributor to its biological activity. This tricyclic core provides a defined three-dimensional shape that can be effectively accommodated by the binding sites of various biological macromolecules. The aromatic nature of the fused system allows for favorable electronic interactions with target proteins or nucleic acids.

The fusion of the imidazole (B134444) and isoquinoline rings creates a unique electronic distribution and steric profile that is distinct from its individual components. This fusion can lead to enhanced binding affinity and selectivity for specific biological targets compared to non-fused analogs. The planarity of the ring system is often crucial for intercalation into DNA or for fitting into the active sites of enzymes, which are common mechanisms of action for anticancer agents. The inherent rigidity of the fused system also reduces the entropic penalty upon binding to a target, which can contribute to a more favorable binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. For imidazo[2,1-a]isoquinoline derivatives and related compounds, QSAR studies can provide valuable insights for the rational design of new, more potent analogs.

In a typical QSAR study, a series of compounds with known biological activities are analyzed. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as:

Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic descriptors: (e.g., logP) which quantify the lipophilicity of the compound.

Topological descriptors: which describe the connectivity of atoms within the molecule.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that relates these descriptors to the observed biological activity. A robust and validated QSAR model can be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources in the drug discovery process.

While specific QSAR models for this compound were not found in the immediate search, studies on related isoquinoline and imidazo-fused heterocyclic systems have demonstrated the utility of this approach. For example, QSAR models for isoquinoline derivatives with anticancer activity have highlighted the importance of specific steric and electronic features for their cytotoxic effects. These models can serve as a guide for the future development of predictive QSAR models for the imidazo[2,1-a]isoquinoline class of compounds.

The following table outlines the key parameters and findings from representative QSAR studies on related heterocyclic compounds.

| Compound Class | Biological Activity | Key QSAR Descriptors | Predictive Findings |

|---|---|---|---|

| Isoquinoline Derivatives | Anticancer | Topological, Electronic (Dipole Moment) | Model predicted that specific substitutions on the isoquinoline core would enhance activity. |

| Imidazo[1,2-a]quinoxaline Derivatives | Anticancer | Quantum Chemical, Molecular Property Descriptors | Identified key structural requirements for cytotoxicity against human cancer cells. |

| Imidazoquinazolines | Antitumor | 2D Descriptors (e.g., PSA, LogP) | Developed a predictive model to guide the synthesis of more potent antitumor agents. |

Pharmacological and Biological Research Perspectives on Imidazo 2,1 a Isoquinoline Compounds

Antitumor and Anticancer Activity Research

The imidazo[2,1-a]isoquinoline (B1217647) scaffold is a subject of interest in medicinal chemistry for the development of potential anticancer agents. Derivatives of the broader isoquinoline (B145761) and imidazo-fused heterocyclic families have been investigated for their cytotoxic effects against various cancer cell lines. tandfonline.combrieflands.comnih.govnih.govnih.govsemanticscholar.orgresearchgate.netnih.govmdpi.commdpi.comnih.gov However, a targeted search for studies on the antitumor and anticancer properties of 3-Methyl-2-phenylimidazo(2,1-a)isoquinoline specifically did not yield published data on its efficacy, mechanism of action, or the cancer cell lines against which it may have activity.

Antiviral Activity Research

Various isoquinoline alkaloids and related synthetic derivatives have demonstrated a range of antiviral activities in scientific investigations. mdpi.com Research in this area often explores activity against viruses such as Herpes Simplex Virus, rhinovirus, and HIV-1. A thorough literature search for antiviral studies conducted specifically on this compound did not retrieve any specific findings or data regarding its potential efficacy against these or other viruses.

Antibacterial Activity Research

The isoquinoline core is present in many natural and synthetic compounds that have been evaluated for antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govsemanticscholar.orgnih.govmdpi.com These studies are crucial for the development of new antimicrobial agents. However, specific data from research focusing on the antibacterial activity of this compound, including minimum inhibitory concentration (MIC) values against various bacterial strains, could not be located in the reviewed scientific literature.

Enzyme Inhibition Studies

The inhibitory activity of isoquinoline-based compounds against various enzymes is a significant area of pharmaceutical research, potentially leading to treatments for a wide array of diseases, including cancer.

Topoisomerase I Inhibition

Topoisomerase I is a key enzyme in DNA replication and a validated target for cancer therapy. Many compounds with structures related to the isoquinoline family have been identified as inhibitors of this enzyme. nih.gov Despite the interest in this area, specific studies detailing the in vitro or in vivo inhibitory activity of this compound against Topoisomerase I were not found.

Cyclic AMP-Dependent Protein Kinase (PKA) Inhibition

Cyclic AMP-dependent protein kinase (PKA) plays a critical role in cellular signaling, and its dysregulation is implicated in various diseases. While isoquinoline derivatives have been explored as kinase inhibitors, research data specifically evaluating the inhibitory potential of this compound against PKA is not available in the current body of scientific literature.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The inhibition of Epidermal Growth Factor Receptor (EGFR) kinase is a cornerstone of modern targeted cancer therapy. The development of novel EGFR inhibitors is an active field of research. A comprehensive search did not yield any studies that specifically investigated or reported on the EGFR kinase inhibition activity of this compound.

Platelet Activating Factor (PAF) Receptor Antagonism

Research into the broader class of imidazo[2,1-a]isoquinoline derivatives has identified them as potential antagonists of the Platelet Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Antagonizing its receptor is a key strategy for developing treatments for these conditions.

Studies have been conducted on derivatives such as 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines. For instance, the compound SDZ 64-412 was identified as a PAF-receptor antagonist, and subsequent research focused on modifying the imidazo[2,1-a]isoquinoline portion of this molecule to develop more potent analogues. nih.gov One such analogue, 5-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenyl]-2,3-dihydroimidazo[1,2-a]thieno[2,3-c]pyridine, was found to be four to five times more potent than the parent compound in in vivo models. nih.gov The primary in vitro screening method for this activity involves assessing the inhibition of PAF-induced platelet aggregation. While the imidazo[2,1-a]isoquinoline core is established as a pharmacophore for PAF antagonism, specific research data on the PAF receptor antagonist activity of this compound was not identified in the reviewed literature.

| Compound Analogue | Activity | Key Findings |

|---|---|---|

| SDZ 64-412 (A 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinoline derivative) | PAF-receptor antagonist | Serves as a lead compound for the development of more potent PAF antagonists. nih.gov |

| 5-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenyl]-2,3-dihydroimidazo [1,2-a]thieno[2,3-c]pyridine | PAF-receptor antagonist | Demonstrated 4-5 times more potency than SDZ 64-412 in inhibiting PAF-induced bronchoconstriction and hemoconcentration in guinea pigs. nih.gov |

Antifertility Agent Research (e.g., Pregnancy Terminating Activity)

The 2-arylimidazo[2,1-a]isoquinoline scaffold has been a subject of significant investigation for its non-hormonal antifertility properties. researchgate.net A series of these compounds were synthesized and evaluated for their ability to terminate pregnancy in animal models such as hamsters and rats. nih.gov

Structure-activity relationship studies revealed that the nature of the aryl group at the 2-position plays a crucial role in the compound's potency. Specifically, derivatives featuring a 4-chlorophenyl, 4-bromophenyl, or a biphenylyl group at this position were identified as the most potent compounds when administered subcutaneously. nih.gov Further quantitative structure-activity relationship (QSAR) studies have been performed to optimize the design of these pregnancy-terminating agents, leading to the synthesis of new compounds with high activity. researchgate.net For example, two newly designed compounds, identified as 21 and 22 in a study, showed potent activity with median effective doses (ED50) of 0.943 mg/kg/day and 1.099 mg/kg/day, respectively, in mice. researchgate.net These compounds were also found to have anti-implantation activity. researchgate.net Although extensive research has been conducted on this class of compounds, specific data regarding the pregnancy-terminating activity of this compound is not detailed in the available literature.

| Compound | Substitution at 2-Aryl Position | Median Effective Dose (ED50) (mg/kg/day) |

|---|---|---|

| Compound 21 (QSAR-designed) | Not Specified | 0.943 researchgate.net |

| Compound 22 (QSAR-designed) | Not Specified | 1.099 researchgate.net |

| Analogue 8 | 4-chlorophenyl | Reported as highly potent nih.gov |

| Analogue 9 | 4-bromophenyl | Reported as highly potent nih.gov |

| Analogue 12 | Biphenylyl | Reported as highly potent with good oral activity nih.gov |

Investigation of Biological Targets and Pharmacological Mechanisms of Action

The pharmacological effects of imidazo[2,1-a]isoquinoline derivatives are a result of their interaction with specific biological targets. In the context of PAF antagonism, these compounds are understood to act as receptor-mediated antagonists, meaning they likely bind to the PAF receptor and block the binding of the endogenous ligand, PAF, thereby preventing the initiation of its signaling cascade.

Regarding their antifertility effects, the mechanism of action appears to be non-hormonal. Research suggests that these compounds exert a direct effect on the conceptus. researchgate.net This action is characterized as slow and continuous, leading to the degeneration and subsequent resorption or expulsion of the embryo. researchgate.net This direct embryotoxic effect consequently suppresses the endocrine functions of the placenta, which would lead to progesterone (B1679170) withdrawal and the termination of the pregnancy. researchgate.net The most effective period for treatment is the early post-implantation phase. researchgate.net

Computational and Theoretical Studies of 3 Methyl 2 Phenylimidazo 2,1 a Isoquinoline

Quantum Mechanical Calculations and Electronic Structure Analysis

For the imidazo-isoquinoline scaffold, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of primary interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial parameter that correlates with the chemical reactivity and the electronic transition energies observed in UV-visible spectroscopy. researchgate.net

In a study on substituted imidazo[5,1-a]isoquinolines, a related isomeric system, DFT calculations were performed to analyze the frontier molecular orbitals. uni-giessen.deresearchgate.net The results showed that the HOMO density is typically distributed across the fused imidazo-isoquinoline core and the substituent at position 1, with a lesser contribution from the substituent at position 3. uni-giessen.de Conversely, the LUMO is often localized on the core system and any electron-withdrawing groups. For 3-Methyl-2-phenylimidazo[2,1-a]isoquinoline, the phenyl group at position 2 and the methyl group at position 3 would be expected to influence these orbitals. The phenyl group, depending on its conformation, can extend the π-conjugated system.

The molecular electrostatic potential (MEP) map is another valuable tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For the imidazo[2,1-a]isoquinoline (B1217647) core, the nitrogen atom of the imidazole (B134444) ring is typically an electron-rich site, making it a potential center for hydrogen bonding or coordination.

Table 1: Calculated Electronic Properties of a Representative Phenyl-Substituted Imidazo-Heterocycle Analogue Data is illustrative and based on calculations for related imidazo[1,2-a]pyridine (B132010) derivatives. scirp.org

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | Correlates with chemical stability and electronic transitions. |

| Dipole Moment (µ) | 3.5 D | Measures molecular polarity and influences intermolecular interactions. |

These calculations collectively suggest that the electronic properties of 3-Methyl-2-phenylimidazo[2,1-a]isoquinoline are governed by the interplay between the fused aromatic core and its substituents, which fine-tune its reactivity and potential for intermolecular interactions.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Properties

DFT is a workhorse in computational chemistry for elucidating reaction mechanisms and predicting a wide range of molecular properties. It provides a balance between accuracy and computational cost, making it suitable for studying complex organic reactions.

The synthesis of the imidazo[2,1-a]isoquinoline scaffold often involves multicomponent reactions or cycloadditions. For instance, a visible-light-catalyzed formal [3+2] annulation-aromatization reaction has been developed for synthesizing substituted imidazo[2,1-a]isoquinolines. researchgate.net DFT studies on analogous cycloaddition reactions are used to map the potential energy surface, identify transition states, and calculate activation barriers. nih.gov This allows chemists to understand the reaction's feasibility, regioselectivity, and stereoselectivity. For the formation of the imidazo[2,1-a]isoquinoline core, theoretical studies can help rationalize the observed product by comparing the energy profiles of different possible pathways, such as stepwise versus concerted mechanisms.

DFT is also employed to predict spectroscopic properties. By calculating vibrational frequencies, a theoretical IR spectrum can be generated and compared with experimental data to confirm the structure of the synthesized molecule. researchgate.net Furthermore, time-dependent DFT (TD-DFT) is used to calculate excited-state energies, which correspond to the absorption wavelengths (λmax) in UV-visible spectra. nih.gov For fluorescent molecules like many imidazo-isoquinoline derivatives, TD-DFT can help understand the nature of the electronic transitions (e.g., π→π* or intramolecular charge transfer) responsible for their photophysical behavior. uni-giessen.de

Studies on related imidazo[1,2-a]pyridinyl-chalcones have used DFT to determine global and local reactivity descriptors, such as chemical potential, hardness, and Fukui functions. scirp.org These parameters help predict the most likely sites for nucleophilic and electrophilic attack, providing a theoretical framework for understanding the molecule's reactivity in various chemical environments. scirp.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, 3-Methyl-2-phenylimidazo[2,1-a]isoquinoline, is then placed into the protein's active site, and a scoring function is used to estimate the binding affinity, often reported in kcal/mol. researchgate.net The simulation identifies the most stable binding pose and the specific intermolecular interactions—such as hydrogen bonds, π-π stacking, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex.

For example, molecular docking of 2-phenyl quinoline-4-carboxamide derivatives, which share the 2-phenyl substituted N-heterocycle motif, revealed hydrogen bond interactions with key amino acid residues in the active sites of target proteins. researchgate.net Similarly, a study on 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives as calcium channel blockers used molecular modeling to investigate their interaction with the hCav3.1 channel. nih.gov It is plausible that the imidazo[2,1-a]isoquinoline core could engage in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine), while the imidazole nitrogen could act as a hydrogen bond acceptor.

Table 2: Illustrative Molecular Docking Results for a Phenyl-Substituted Heterocyclic Ligand Against a Kinase Target This data is hypothetical and serves to illustrate typical outputs from a molecular docking simulation.

| Parameter | Result | Interpretation |

|---|---|---|

| Target Protein | Epidermal Growth Factor Receptor (EGFR) | A common target in cancer therapy. |

| Binding Affinity (Docking Score) | -8.5 kcal/mol | A lower score indicates a stronger predicted binding affinity. |

| Key Interacting Residues | Met793, Leu718, Asp855 | Specific amino acids in the active site that stabilize the ligand. |

| Types of Interactions | Hydrogen bond with Met793; π-π stacking with Phe723; Hydrophobic interactions with Leu718, Val726. | Describes the nature of the forces holding the ligand in place. |

Such simulations are instrumental in structure-activity relationship (SAR) studies, helping to explain why small changes to a molecule's structure can lead to significant differences in biological activity. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

For 3-Methyl-2-phenylimidazo[2,1-a]isoquinoline, the most significant degree of freedom is the rotation of the phenyl group at position 2 relative to the plane of the fused heterocyclic core. The dihedral angle between these two rings determines the extent of π-system conjugation and the steric profile of the molecule. A crystal structure of a related compound, phenyl(pyrrolo[2,1-a]isoquinolin-3-yl)methanone, showed a dihedral angle of 53.7° between the phenyl ring and the fused system, indicating a non-planar conformation is likely adopted to relieve steric hindrance. nih.gov A potential energy surface scan, calculated by systematically rotating this dihedral angle and computing the energy at each step, can reveal the energy minima corresponding to the most stable conformers and the rotational energy barriers between them.

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a molecule over time. nih.gov In the context of ligand-target interactions, an MD simulation starts with the docked complex and simulates the movements of all atoms over a period of nanoseconds. This allows researchers to assess the stability of the binding pose predicted by docking.

Key metrics from an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time suggests that the complex is in equilibrium and the ligand remains securely bound.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues. High RMSF values for active site residues can suggest flexibility and adaptation upon ligand binding.

MD simulations on complexes of quinoline (B57606) derivatives with target proteins have been used to confirm the stability of docked poses and provide insights into the dynamic nature of the protein-ligand interactions. nih.gov Such studies would be critical for validating any predicted biological activity of 3-Methyl-2-phenylimidazo[2,1-a]isoquinoline.

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

For 3-Methyl-2-phenylimidazo(2,1-a)isoquinoline, a ¹H NMR spectrum would be expected to show distinct signals for each unique proton. The aromatic protons on the phenyl and isoquinoline (B145761) rings would appear in the downfield region (typically 7.0-9.0 ppm), with their splitting patterns (e.g., doublets, triplets, multiplets) revealing their coupling relationships with adjacent protons. The methyl group protons would appear as a sharp singlet in the upfield region (around 2.5 ppm).

A ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom. The number of signals would confirm the molecular symmetry. Carbons in the aromatic rings would resonate at lower field (110-150 ppm), while the methyl carbon would appear at a much higher field. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups.

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign each proton and carbon signal and establish the complete bonding network of the molecule.

Despite the utility of this technique, specific, experimentally determined ¹H and ¹³C NMR data for this compound are not available in the reviewed scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key structural features.

C-H stretching: Aromatic C-H stretching vibrations would be expected above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations corresponding to the carbon-carbon double bonds within the aromatic rings and the carbon-nitrogen double bonds of the imidazo-isoquinoline core would be observed in the 1450-1650 cm⁻¹ region.

C-H bending: Aromatic C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region could provide information about the substitution pattern on the phenyl ring.

A comprehensive search of scientific databases did not yield a specific experimental IR spectrum or a list of characteristic absorption peaks for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. The molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₈H₁₄N₂), high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which would confirm the elemental composition. The calculated monoisotopic mass is 258.1157 g/mol . An experimental HRMS measurement matching this value would provide strong evidence for the molecular formula.

Under electron ionization (EI) conditions, the molecule would fragment in a predictable manner. The fragmentation pattern would be characteristic of the fused heterocyclic ring system. Common fragmentation pathways for related isoquinoline alkaloids often involve cleavages within the ring system, providing further structural confirmation.

Specific experimental mass spectrometry data, including the relative abundances of fragment ions for this compound, are not documented in the available literature.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic properties of molecules with conjugated π-systems. UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. Fluorescence spectroscopy measures the emission of light as excited electrons return to the ground state.

The extended π-conjugated system of this compound is expected to result in strong absorption in the UV or near-visible region. The UV-Vis spectrum would show one or more absorption maxima (λ_max), characteristic of the π → π* electronic transitions within the aromatic system.

Many related imidazo[2,1-a]isoquinoline (B1217647) and imidazo[1,5-a]pyridine (B1214698) derivatives are known to be fluorescent. It is therefore highly probable that this compound would also exhibit fluorescence. An emission spectrum would show an emission maximum at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). These optical properties are of interest for applications in materials science, such as in organic light-emitting diodes (OLEDs).

However, a search of the scientific literature did not uncover specific experimental UV-Vis absorption or fluorescence emission data for this compound.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a map of electron density can be generated, from which the exact positions of all atoms can be determined.

This technique would provide a wealth of information for this compound, including:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths, bond angles, and torsion angles.

Information on the planarity of the fused ring system.

The orientation of the phenyl substituent relative to the imidazo-isoquinoline core.

Details of the intermolecular interactions (e.g., π-π stacking) that govern the crystal packing.

Crystallographic data includes the crystal system, space group, and unit cell dimensions. Despite the power of this technique, no published crystal structure for this compound could be located.

Emerging Applications and Future Research Directions

Exploration in Materials Science, including Organic Electronics and Fluorescent Scaffolds

The inherent photophysical properties of the isoquinoline (B145761) nucleus make it a valuable component in the development of fluorescent materials. researchgate.netresearchgate.net Derivatives of the broader isoquinoline class have demonstrated notable deep-blue fluorescence under UV excitation, with absorption maxima typically falling between 358 and 383 nm and emission maxima in the 395 to 446 nm range. nih.gov The efficiency of this fluorescence is highly dependent on the nature and position of substituents on the core structure. nih.gov

For related imidazo[5,1-a]isoquinolines and imidazo[1,5-a]quinolines, researchers have reported intense blue luminescence, suggesting their potential as emitter molecules in organic light-emitting diodes (OLEDs). researchgate.net Studies on these analogs have achieved fluorescence quantum yields as high as 48% at 446 nm by optimizing the substitution pattern. researchgate.net While specific photophysical data for 3-Methyl-2-phenylimidazo(2,1-a)isoquinoline is not extensively documented, the established characteristics of its parent scaffolds indicate a strong potential for applications in organic electronics.

Future research will likely focus on a detailed characterization of the photophysical properties of this compound and its derivatives. This includes determining key parameters such as fluorescence quantum yield, absorption and emission spectra, and excited-state lifetimes. By systematically modifying the methyl and phenyl groups, it may be possible to tune the emission color and efficiency, creating a new class of fluorophores for use in bioimaging, chemical sensors, and OLED technology. researchgate.netresearchgate.net

| Compound Class | Absorption Maxima (nm) | Emission Maxima (nm) | Quantum Yield (Φf) | Reference |

|---|---|---|---|---|

| 3-Hydroxyisoquinolines | 358 - 383 | 395 - 446 | 0.20 - 0.90 | nih.gov |

| 1-(isoquinolin-3-yl)imidazolidin-2-one | 377 | Not Reported | Not Reported | nih.gov |

| N-methyl analog of 1-(isoquinolin-3-yl)imidazolidin-2-one | 380 | 448 | 0.479 | nih.gov |

| 3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline | Not Reported | 446 | 0.48 | researchgate.net |

| 1-phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinoline | Not Reported | 431 | 0.33 | researchgate.net |

Role as Ligands in Organometallic Chemistry and Catalysis

The imidazo[2,1-a]isoquinoline (B1217647) framework contains multiple nitrogen atoms that can act as coordination sites for metal ions. This suggests a potential role for this compound as a ligand in organometallic chemistry. While the synthesis of this scaffold often employs transition metal catalysts like rhodium and palladium, the use of the final product as a ligand is a less explored area. nih.gov

The development of novel ligands is crucial for advancing the field of catalysis. The specific steric and electronic properties conferred by the methyl and phenyl substituents on the imidazo[2,1-a]isoquinoline core could lead to the formation of unique metal complexes. These complexes could exhibit novel catalytic activities for a range of organic transformations, such as cross-coupling reactions, hydrogenations, or C-H functionalizations.

Future research should investigate the coordination chemistry of this compound with various transition metals. This would involve synthesizing and characterizing the resulting organometallic complexes to understand their geometry, stability, and electronic structure. Subsequent screening of these complexes for catalytic activity in benchmark organic reactions would be a critical step in establishing their utility in synthetic chemistry.

Development of Novel Methodologies for Analog Synthesis

The synthesis of the imidazo[2,1-a]isoquinoline core is well-established, with numerous methodologies reported in the literature. nih.gov These approaches provide a robust foundation for the development of novel synthetic routes to produce a diverse library of analogs based on the this compound structure.

Key synthetic strategies that can be adapted for analog synthesis include:

Multicomponent Reactions: A multicomponent cascade cyclization involving isoquinolin-1-amine and an appropriate acetophenone (B1666503) derivative can be used to construct the core. nih.gov By varying the substituents on both starting materials, a wide range of analogs can be generated.

Visible-Light-Mediated Synthesis: The use of visible light to promote deaminative strategies offers an environmentally friendly approach to forming the imidazo[2,1-a]isoquinoline skeleton. nih.govresearchgate.net

Domino and Cycloaddition Reactions: One-step domino approaches and [3 + 2] cycloaddition reactions provide efficient pathways to the fused heterocyclic system. nih.gov

Future work in this area will focus on optimizing these existing methods for diversity-oriented synthesis. This involves developing high-throughput synthesis and purification techniques to rapidly generate libraries of compounds where the methyl and phenyl groups are replaced with a wide variety of other functional groups. Such libraries are invaluable for structure-activity relationship (SAR) studies in both materials science and drug discovery.

| Methodology | Key Features | Reference |

|---|---|---|

| Multicomponent Cascade Cyclization | Involves intermolecular nucleophilic attack of isoquinolin-1-amine with an acetophenone, followed by intramolecular annulation. | nih.gov |

| Visible-Light Mediated Deaminative Strategy | Uses Eosin Y as a promoter for oxidative single-electron transfer (SET) to initiate radical addition and cyclization. | nih.gov |

| One-Step Domino Approach | Can involve processes like Sonogashira coupling followed by intramolecular N-H addition to a C-C triple bond. | nih.gov |

| Oxidative [3+2] Cycloaddition | Reaction between an azomethine ylide and an alkyne derivative followed by oxidation. | nih.gov |

Investigation of Bioisosteric Replacements within the Imidazo[2,1-a]isoquinoline Framework

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its desired biological activity. nih.gov This involves substituting a functional group with another group that has similar physical or chemical properties. For the imidazo[2,1-a]isoquinoline framework, this approach holds significant promise for optimizing pharmacokinetic and pharmacodynamic profiles.

The imidazole (B134444) ring itself can be considered a bioisostere of an amide bond, a substitution that can increase metabolic stability and cell permeability. nih.gov For this compound, several bioisosteric modifications could be explored:

Phenyl Group Replacement: The 2-phenyl group could be replaced with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene, furan) to explore different interactions with biological targets.

Methyl Group Replacement: The 3-methyl group could be substituted with other small functional groups such as -CF₃, -NH₂, -OH, or -Cl to alter the compound's electronics, lipophilicity, and hydrogen bonding capacity.

Future research should focus on the rational design and synthesis of bioisosteres of this compound. These new analogs would then be evaluated in relevant biological assays to determine the impact of the modifications. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and could lead to the identification of new therapeutic agents based on this scaffold. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling rapid analysis of vast datasets and the generation of novel molecular structures. researchgate.netharvard.edu These computational tools can be applied to the this compound scaffold to accelerate the design of new compounds with desired properties. nih.gov

Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on a dataset of synthesized imidazo[2,1-a]isoquinoline analogs and their measured activities. nih.gov Once trained, these models can predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.netmdpi.com Furthermore, generative models like variational autoencoders (VAEs) or generative adversarial networks (GANs) can be used for de novo drug design, creating entirely new molecules based on the core scaffold but optimized for specific properties. harvard.edu

Q & A

Q. How does the fused-ring system of imidazo[2,1-a]isoquinoline influence its electronic properties and reactivity?

- The imidazole ring increases electron density at the C2 position, enhancing susceptibility to electrophilic substitution. Conjugation across the fused system stabilizes charge-transfer intermediates, as shown in UV-Vis spectra of related compounds .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?

- Disorder in the methyl group can complicate refinement. High-resolution X-ray data (≤ 0.8 Å) and restraints on thermal parameters improve accuracy. Comparative analysis with analogous structures (e.g., ethyl carboxylate derivatives) validates bond-length trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.